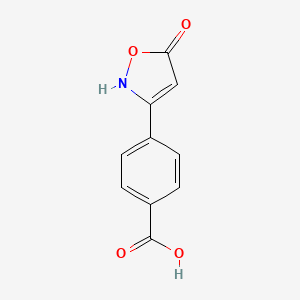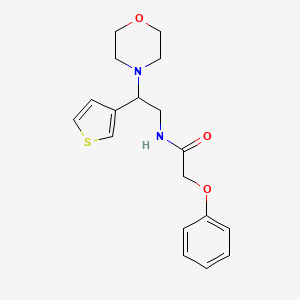
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromoethylamine hydrobromide with morpholine to form N-(2-morpholinoethyl)amine.
Thiophene Introduction: The intermediate is then reacted with thiophene-3-carboxaldehyde under reductive amination conditions to introduce the thiophene ring.
Acylation: The final step involves the acylation of the resulting compound with 2-phenoxyacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the morpholine ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the morpholine or thiophene rings.
Substitution: Substituted derivatives of the phenoxyacetamide moiety.
Aplicaciones Científicas De Investigación
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- 2-(3-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide stands out due to its unique combination of a morpholine ring, a thiophene ring, and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(13-23-16-4-2-1-3-5-16)19-12-17(15-6-11-24-14-15)20-7-9-22-10-8-20/h1-6,11,14,17H,7-10,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGARXBPATFJHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydrazinyl-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)
![3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole](/img/structure/B2673713.png)
![2-Chloro-N-(1H-indol-7-ylmethyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2673717.png)
![3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2673718.png)
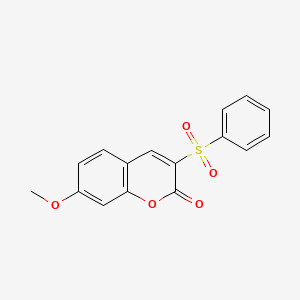
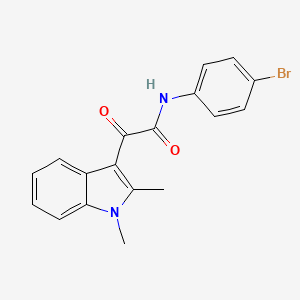
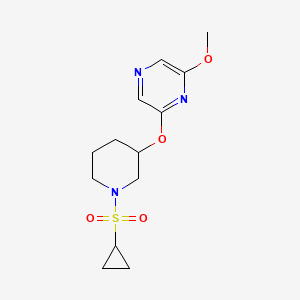
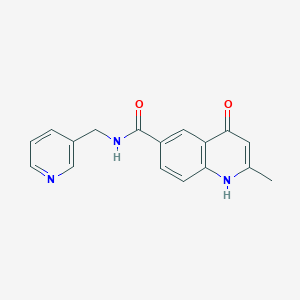
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one](/img/structure/B2673725.png)
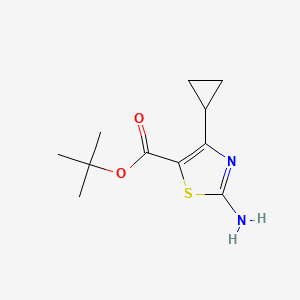
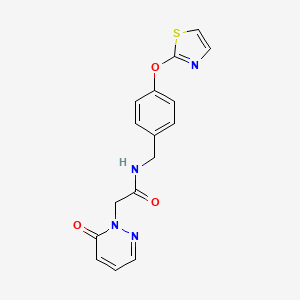
![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)
